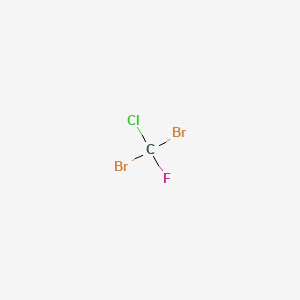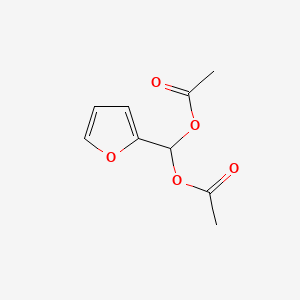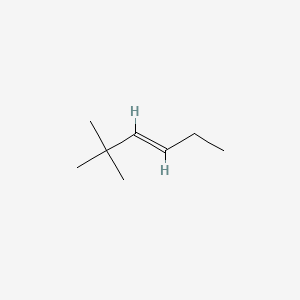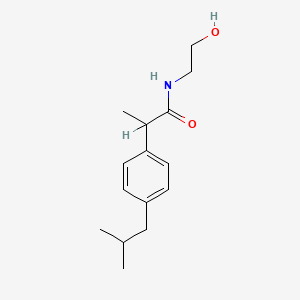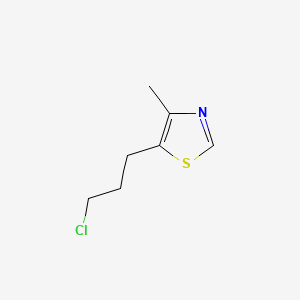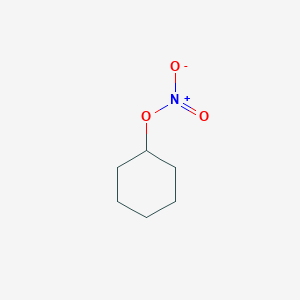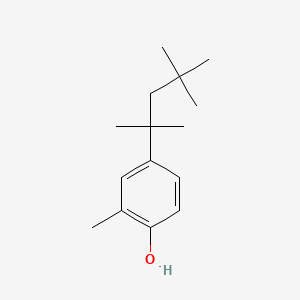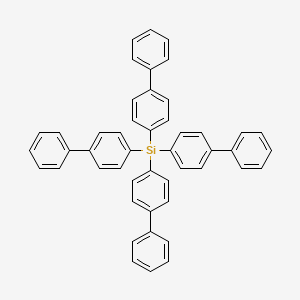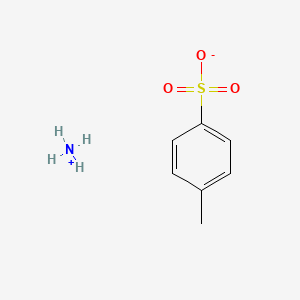
3-Chloropropyl octyl sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfoxide, 3-chloropropyl octyl appears as a liquid. (EPA, 1998)
Aplicaciones Científicas De Investigación
Biotransformation in Organic Synthesis
3-Chloropropyl and phenyl 3-hydroxypropyl sulfides, which are structurally similar to 3-Chloropropyl octyl sulfoxide, have been used in organic synthesis. These compounds can be oxidized to their corresponding sulfoxides using biotransformation with specific fungi and bacteria, producing enantiopure materials valuable as chiral starting materials for synthesizing analogs of cardiovascular agents like verapamil (Holland, Gu, Kerridge, & Willetts, 1999).
Synthesis of Sulfones
Research has shown that 3-Chloropropyl alkyl (phenyl) sulfones can be produced from the oxidative chlorination of hydroxypropyl and hydroxybutyl alkyl (phenyl) sulfides and sulfoxides. The process involves using salts of metals like FeCl3 and is integral in creating various sulfoxides (Derzhinskii, Konyushkin, & Prilezhaeva, 1978).
Solvation Studies
Studies involving solvation, such as those of the bismuth(III) ion in various solvents, including dimethyl sulfoxide, have provided insights into the coordination chemistry of metal ions. Such research is crucial for understanding the properties and behavior of metal ions in different environments (Näslund, Persson, & Sandström, 2000).
Asymmetric Synthesis Applications
Sulfoxides, similar to 3-Chloropropyl octyl sulfoxide, have been recognized as potent chiral auxiliaries in asymmetric synthesis. Their high configurational stability and synthetic versatility have enabled their use in carbon-carbon and carbon-oxygen bond-forming reactions, as well as in atroposelective synthesis and asymmetric catalysis (Carreño, Hernández-Torres, Ribagorda, & Urbano, 2009).
Diastereoselective Synthesis
The carbanions of aryl 3-chloropropylsulfoxides react with aldehydes to form tetrahydrofurans, a reaction significant in organic chemistry for producing specific diastereomers. The diastereoselectivity of these reactions, influenced by the electronic properties of the reactants, is a critical aspect of this research (Komsta, Barbasiewicz, & Mąkosza, 2010).
Chiral Shift Reagents
Sulfoxides, including those structurally similar to 3-Chloropropyl octyl sulfoxide, have been used as chiral shift reagents in NMR spectroscopy, aiding in measuring enantiomeric excesses of various sulfoxides. This application is significant in the field of stereochemistry (Deshmukh, Duñach, Jugé, & Kagan, 1984).
Propiedades
Número CAS |
3569-57-1 |
|---|---|
Nombre del producto |
3-Chloropropyl octyl sulfoxide |
Fórmula molecular |
C11H23ClOS |
Peso molecular |
238.82 g/mol |
Nombre IUPAC |
1-(3-chloropropylsulfinyl)octane |
InChI |
InChI=1S/C11H23ClOS/c1-2-3-4-5-6-7-10-14(13)11-8-9-12/h2-11H2,1H3 |
Clave InChI |
WQZLBRKHBCTDOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCS(=O)CCCCl |
SMILES canónico |
CCCCCCCCS(=O)CCCCl |
Otros números CAS |
3569-57-1 |
Descripción física |
Sulfoxide, 3-chloropropyl octyl appears as a liquid. (EPA, 1998) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Methylsulfanyl)methyl]but-2-enal](/img/structure/B1605391.png)

